molecular formula C21H22N2O3S B11454332 2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11454332
M. Wt: 382.5 g/mol
InChI Key: XVYVRTUNLCUTAJ-UHFFFAOYSA-N
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Description

2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex nitrogen-heterocyclic compound. It belongs to the class of isoquinolones, which are known for their versatile biological and physiological activities . This compound is characterized by its unique structure, which includes an imidazo[1,5-b]isoquinolin-1-one core fused with various functional groups, making it a valuable molecule in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves several steps. One common method includes the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes . This reaction is typically catalyzed by transition metals such as palladium or copper under specific conditions . The process may also involve the use of dilithiated intermediates and multi-step reactions including S_NAr reactions . Industrial production methods focus on optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include alkynes, benzamides, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms where the compound acts as an agonist or antagonist .

Comparison with Similar Compounds

Similar compounds include other isoquinolones and benzimidazo[2,1-a]isoquinolin-6(5H)-ones . Compared to these, 2-(2-ETHYLPHENYL)-7,8-DIMETHOXY-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is unique due to its specific functional groups and the resulting biological activities. Other similar compounds include:

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C21H22N2O3S/c1-4-13-7-5-6-8-16(13)23-20(24)17-9-14-10-18(25-2)19(26-3)11-15(14)12-22(17)21(23)27/h5-8,10-11,17H,4,9,12H2,1-3H3

InChI Key

XVYVRTUNLCUTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC

Origin of Product

United States

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